molecular formula C12H9ClO3 B508043 5-[(2-Chlorophenoxy)methyl]-2-furaldehyde CAS No. 438220-35-0

5-[(2-Chlorophenoxy)methyl]-2-furaldehyde

Cat. No.: B508043
CAS No.: 438220-35-0
M. Wt: 236.65g/mol
InChI Key: CKWUGYZFDKUGMW-UHFFFAOYSA-N
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Description

5-[(2-Chlorophenoxy)methyl]-2-furaldehyde is an organic compound with the molecular formula C12H9ClO3 and a molecular weight of 236.65 g/mol . This compound is primarily used in biochemical research and is known for its unique structure, which includes a furan ring and a chlorophenoxy group.

Preparation Methods

The synthesis of 5-[(2-Chlorophenoxy)methyl]-2-furaldehyde typically involves the reaction of 2-chlorophenol with furfural in the presence of a base. The reaction conditions often include heating the mixture to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

5-[(2-Chlorophenoxy)methyl]-2-furaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The chlorophenoxy group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[(2-Chlorophenoxy)methyl]-2-furaldehyde is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in biochemical assays and studies involving enzyme interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-[(2-Chlorophenoxy)methyl]-2-furaldehyde involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The chlorophenoxy group may also interact with hydrophobic pockets in target proteins, influencing their activity .

Comparison with Similar Compounds

5-[(2-Chlorophenoxy)methyl]-2-furaldehyde can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns.

Properties

IUPAC Name

5-[(2-chlorophenoxy)methyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO3/c13-11-3-1-2-4-12(11)15-8-10-6-5-9(7-14)16-10/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWUGYZFDKUGMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(O2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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